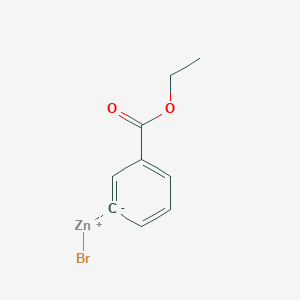

3-Ethoxycarbonylphenylzinc bromide, 0.50 M in THF

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethoxycarbonylphenylzinc bromide, 0.50 M in THF, is a zinc bromide salt of 3-ethoxycarbonylphenol, a substituted phenol. It is used in organic synthesis as a reagent for the generation of aryl and vinyl bromides. 3-Ethoxycarbonylphenylzinc bromide is a white, crystalline powder that is soluble in organic solvents such as tetrahydrofuran (THF). It is available commercially in a variety of forms, including anhydrous and hydrated forms, as well as with different concentrations of THF.

Detailed Synthesis Method

Design of the Synthesis Pathway

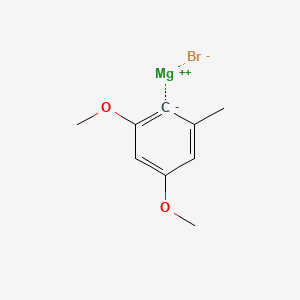

The synthesis pathway for 3-Ethoxycarbonylphenylzinc bromide involves the reaction of 3-Ethoxycarbonylphenylmagnesium bromide with zinc bromide in THF solvent.

Starting Materials

3-Ethoxycarbonylphenylmagnesium bromide, Zinc bromide, THF solvent

Reaction

Add 3-Ethoxycarbonylphenylmagnesium bromide to a flask containing THF solvent under inert atmosphere., Add zinc bromide to the flask and stir the mixture for several hours at room temperature., Filter the mixture to remove any solid impurities., Concentrate the filtrate under reduced pressure to obtain 3-Ethoxycarbonylphenylzinc bromide in THF solvent.

Mechanism Of Action

3-Ethoxycarbonylphenylzinc bromide acts as a Lewis acid catalyst in the conversion of aldehydes and ketones to their corresponding bromides. The reaction involves the formation of a zinc bromide complex, which is then attacked by the aldehyde or ketone. This results in the formation of an intermediate, which is then converted to the corresponding bromide. The reaction mechanism is as follows:

Aldehyde/Ketone + ZnBr2 → ZnBr2-O-Aldehyde/Ketone → Bromide + ZnBr2

Biochemical And Physiological Effects

3-Ethoxycarbonylphenylzinc bromide has not been tested for its biochemical and physiological effects. Therefore, its effects on human health are unknown.

Advantages And Limitations For Lab Experiments

Advantages:

• 3-Ethoxycarbonylphenylzinc bromide is a highly efficient reagent for the generation of aryl and vinyl bromides.

• It is a versatile reagent, which can be used for the synthesis of a variety of compounds.

• It is available commercially in a variety of forms, including anhydrous and hydrated forms, as well as with different concentrations of 3-Ethoxycarbonylphenylzinc bromide, 0.50 M in THF.

Limitations:

• 3-Ethoxycarbonylphenylzinc bromide is a corrosive reagent and should be handled with care.

• It is a highly reactive reagent, and should be used in a well-ventilated area.

• It is a toxic material and should not be ingested or inhaled.

Future Directions

• Further research is needed to evaluate the potential biochemical and physiological effects of 3-ethoxycarbonylphenylzinc bromide.

• Additional research is needed to explore the potential applications of 3-ethoxycarbonylphenylzinc bromide in other areas, such as catalysis and asymmetric synthesis.

• Further studies are needed to evaluate the potential toxicity of 3-ethoxycarbonylphenylzinc bromide and to develop safety protocols for its use in the laboratory.

• Research is needed to develop methods for the synthesis of 3-ethoxycarbonylphenylzinc bromide with higher concentrations of 3-Ethoxycarbonylphenylzinc bromide, 0.50 M in THF.

• Additional studies are needed to explore the potential of 3-ethoxycarbonylphenylzinc bromide as a reagent for the synthesis of heterocycles.

Scientific Research Applications

3-Ethoxycarbonylphenylzinc bromide has been widely used in synthetic organic chemistry as a reagent for the generation of aryl and vinyl bromides. It is an effective reagent for the conversion of aldehydes and ketones to their corresponding bromides. It is also used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.

In addition, 3-ethoxycarbonylphenylzinc bromide has been used in catalytic asymmetric synthesis, as a catalyst for the synthesis of chiral compounds. It has also been used in the synthesis of heterocycles, as a reagent for the conversion of carboxylic acids to their corresponding bromides, and as a reagent for the conversion of nitriles to their corresponding bromides.

properties

IUPAC Name |

bromozinc(1+);ethyl benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9O2.BrH.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKAIKLQEZUTMG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C[C-]=C1.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc, bromo[3-(ethoxycarbonyl)phenyl]- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophen-2-ylmagnesium bromide, 0.50 M in 2-MeTHF](/img/structure/B6317450.png)